REACTION_CXSMILES
|
[CH3:1][CH:2]([CH2:8][CH3:9])[CH2:3][CH2:4][C:5](=[O:7])[CH3:6].[C:10]([Mg]Cl)#[CH:11].S(=O)(=O)(O)O>O1CCCC1>[CH3:6][C:5]([OH:7])([CH2:4][CH2:3][CH:2]([CH3:1])[CH2:8][CH3:9])[C:10]#[CH:11]
|
Name
|
|
Quantity
|
128 g
|
Type
|
reactant
|
Smiles
|
CC(CCC(C)=O)CC
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#C)[Mg]Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
After allowing about a further hour's reaction
|
Type
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TEMPERATURE
|
Details
|
whilst cooling with ice, until two clear phases
|
Type
|
CUSTOM
|
Details
|
The organic phase is then separated off
|
Type
|
WASH
|
Details
|
washed neutral with water
|
Type
|
DISTILLATION
|
Details
|
if necessary, and the tetrahydrofuran is distilled off at 50° C./67 mbar
|
Type
|
DISTILLATION
|
Details
|
The residue is subjected to fractional distillation
|
Type
|
CUSTOM
|
Details
|
143 g of main fraction, boiling at 50°-52° C./0.01 mbar, are obtained
|
Name
|
|
Type
|
|
Smiles
|
CC(C#C)(CCC(CC)C)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |